molecular formula C6H8N2O B1432541 5-Ethyl-1H-imidazole-2-carbaldehyde CAS No. 1368217-81-5

5-Ethyl-1H-imidazole-2-carbaldehyde

Cat. No. B1432541
M. Wt: 124.14 g/mol
InChI Key: BYFFEYKNQDHJJS-UHFFFAOYSA-N
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Description

“5-Ethyl-1H-imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-1H-imidazole-2-carbaldehyde” consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The ethyl group is attached to one of the carbon atoms in the ring, and the carbaldehyde group is attached to another carbon atom .


Chemical Reactions Analysis

Imidazole compounds, including “5-Ethyl-1H-imidazole-2-carbaldehyde”, are known for their broad range of chemical reactivity . They can participate in various chemical reactions, including those involving the formation of new bonds .

Scientific Research Applications

Synthesis and Characterization

5-Ethyl-1H-imidazole-2-carbaldehyde and its derivatives are pivotal in the synthesis of biologically active molecules. For example, Orhan et al. (2019) demonstrated the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives, showing the versatility of imidazole-carbaldehydes in medical chemistry. They highlighted the synthesis of imidazolium derivatives and their subsequent conversion into compounds like benzoxazole, benzothiazole, and benzoimidazole, hinting at potential biological activities (Orhan et al., 2019).

Catalytic Applications

Li et al. (2015) developed a copper-catalyzed oxidative coupling method to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This process features aldehyde preservation and uses inexpensive catalysts, showcasing a practical approach with high atom economy and mild conditions (Li et al., 2015).

Kinetic and Mechanistic Studies

Imidazole derivatives, including 5-ethyl-1H-imidazole-2-carbaldehyde, are subject to oxidative conversion studies. Manjunatha and Puttaswamy (2016) conducted a kinetic and mechanistic study on the oxidative conversion of various imidazoles to imidazolones, which could be pivotal for industrial operations due to the mild reaction conditions, cost-effectiveness, and use of eco-friendly reagents (Manjunatha & Puttaswamy, 2016).

Medicinal Chemistry and Drug Design

The structural versatility of imidazole derivatives makes them a key component in medicinal chemistry for synthesizing various biologically active compounds. For instance, Ando and Terashima (2010) highlighted the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives as building blocks for creating 2-aminoimidazole alkaloids, including oroidin and ageladine A, showcasing their utility in drug design (Ando & Terashima, 2010).

Pharmaceutical Research

Kumar et al. (2007) synthesized N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives and tested them as antitumor agents against Ehrlich ascites tumor cells, highlighting the potential of imidazole derivatives in developing new therapeutic agents (Kumar et al., 2007).

Future Directions

Imidazole compounds, including “5-Ethyl-1H-imidazole-2-carbaldehyde”, continue to be a focus of research due to their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Future research will likely continue to explore the synthesis, properties, and applications of these versatile compounds .

properties

IUPAC Name

5-ethyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-7-6(4-9)8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFEYKNQDHJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1H-imidazole-2-carbaldehyde

CAS RN

1368217-81-5
Record name 4-ethyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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